molecular formula C7H18N2 B15125811 N,N,N',N'-Tetramethyl-1,3-propanediamine-d18

N,N,N',N'-Tetramethyl-1,3-propanediamine-d18

Cat. No.: B15125811
M. Wt: 148.34 g/mol
InChI Key: DMQSHEKGGUOYJS-UWBLXWIRSA-N
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Description

N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 (CAS: 1398065-52-5) is a deuterated analog of N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), where 18 hydrogen atoms are replaced with deuterium (D) . This isotopic labeling enables its use as a tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in metabolic and pharmacokinetic research . The parent compound, TMPDA, is a tertiary diamine with applications in polymer synthesis, catalysis, and organic chemistry .

Properties

Molecular Formula

C7H18N2

Molecular Weight

148.34 g/mol

IUPAC Name

1,1,2,2,3,3-hexadeuterio-N,N,N',N'-tetrakis(trideuteriomethyl)propane-1,3-diamine

InChI

InChI=1S/C7H18N2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2

InChI Key

DMQSHEKGGUOYJS-UWBLXWIRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 is typically synthesized through the methylation of 1,3-propanediamine using methylating agents such as methyl iodide or methyl bromide. The reaction is carried out under controlled conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves a similar methylation process but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetramethyl-1,3-propanediamine-d18 involves its ability to act as a ligand, forming complexes with metal ions. This property is particularly useful in catalysis and material science. The compound’s ability to absorb carbon dioxide in aqueous solutions is attributed to its tertiary amine groups, which facilitate the formation of carbamate species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of TMPDA-d18 and its structural analogs:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Applications
TMPDA-d18 C₇D₁₈N₂ 148.34 ~0.85* ~87.8* MS/NMR tracers, isotopic labeling
TMPDA (Parent) C₇H₁₈N₂ 130.23 0.78 (20°C) 87.8 (equilibrium) Polymer crosslinking, catalysis
N,N,N',N'-Tetramethylethylenediamine (Ethane-TMDA) C₆H₁₆N₂ 116.20 0.83 121–123 Epoxy curing, coordination chemistry
N,N,N',N'-Tetramethyl-1,6-hexanediamine (Hexane-TMDA) C₁₀H₂₄N₂ 172.32 0.86 210–215 Membrane synthesis, surfactants
N,N,N'-Trimethyl-1,3-propanediamine-d6 C₆H₁₀D₆N₂ 122.24 N/A N/A Specialty deuterated reagent
N,N,N',N'-Tetramethyl-1,2-diaminopropane C₇H₁₈N₂ 130.23 0.79 72 Organic synthesis

*Estimated based on deuterium substitution effects.

Key Observations :

  • Chain Length : Ethane-TMDA (C2), TMPDA (C3), and Hexane-TMDA (C6) exhibit increasing hydrophobicity and boiling points with longer carbon chains .
  • Deuterated vs. Non-deuterated: TMPDA-d18 has a ~14% higher molecular weight than TMPDA due to deuterium substitution, which minimally affects physical properties but significantly alters spectral signatures .
  • Branching: The 1,2-diaminopropane isomer (C₇H₁₈N₂) has a lower boiling point (72°C vs. 87.8°C) due to reduced van der Waals interactions compared to the linear 1,3-derivative .

Reactivity and Functional Differences

NDMA Formation Potential

In a study comparing tertiary diamines, TMPDA demonstrated intermediate reactivity in forming N-nitrosodimethylamine (NDMA) compared to Ethane-TMDA (higher reactivity) and Hexane-TMDA (lower reactivity). The chain length influences steric hindrance and electron donation, modulating nitrosation rates .

Coordination Chemistry
  • TMPDA forms stable complexes with transition metals (e.g., Pd(II) and Ru(II)) due to its flexible C3 backbone and strong electron-donating methyl groups .
  • Ethane-TMDA, with a shorter chain, shows higher rigidity in metal coordination, while Hexane-TMDA’s longer chain enables chelation in larger metal complexes .

Research Findings and Case Studies

Pharmacological Potential

  • Derivatives of TMPDA, such as HIPDM (a brain perfusion agent), highlight the role of tertiary diamines in pharmaceuticals. HIPDM’s iodine-labeled analog shows high brain uptake in animal models, enabling cerebral blood flow imaging .

Biological Activity

N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 (TMPDA-d18) is a deuterated form of the compound N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA), which is known for its diverse applications in chemistry and biology. This article explores the biological activity of TMPDA-d18, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H18N2
  • Molecular Weight : 130.2312 g/mol
  • CAS Number : 110-95-2
  • Structure : TMPDA is characterized by its acyclic tertiary amine structure, which allows for various interactions with biological molecules.

TMPDA-d18 exhibits biological activity primarily through its interaction with biomolecules, influencing various biochemical pathways. Its mechanism can be summarized as follows:

  • Binding Affinity : The presence of multiple methyl groups enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins.
  • Catalytic Role : TMPDA-d18 has been utilized as a catalyst in various organic reactions, which can indirectly affect biological processes by modifying substrates involved in metabolic pathways.
  • Antimicrobial Properties : Studies have shown that compounds similar to TMPDA possess antimicrobial properties due to their ability to disrupt microbial membranes.

Therapeutic Potential

TMPDA-d18 has been investigated for potential therapeutic applications, including:

  • Drug Development : As a building block in the synthesis of pharmaceuticals, TMPDA-d18 serves as a precursor for various drug candidates.
  • Antimicrobial Agents : Research indicates that TMPDA derivatives may exhibit significant antimicrobial activity against a range of pathogens .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that TMPDA derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
  • Catalytic Applications : TMPDA has been employed as a catalyst in the Baylis-Hillman reaction, facilitating the formation of complex organic structures that could serve as potential drugs .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth via membrane disruption
Catalytic RoleCatalyzes organic reactions in drug synthesis
Drug DevelopmentPrecursor for pharmaceutical compounds

Q & A

Q. What are the critical considerations for synthesizing N,N,N',N'-Tetramethyl-1,3-propanediamine-d18 with high isotopic purity?

Answer: The synthesis of deuterated TMPDA-d18 requires precise control over isotopic labeling. Common methods include reacting 1,3-propanediamine with deuterated dimethylamine (CD₃NH₂) under anhydrous conditions . Isotopic purity (>98% D) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure minimal residual protium signals. Key parameters include reaction temperature (40–60°C), solvent choice (e.g., deuterated chloroform), and exclusion of moisture to prevent isotopic exchange .

Q. How should researchers safely handle and store this compound in laboratory settings?

Answer: This compound is flammable (flash point: 31–32°C) and corrosive (pH 12.5 in aqueous solutions). Storage must comply with Class 3 flammable liquid guidelines:

  • Use inert gas (e.g., argon) to purge storage containers.
  • Maintain temperature between 2–30°C in fireproof cabinets away from oxidizers and acids .
    Personal protective equipment (PPE) includes nitrile gloves, full-face respirators, and flame-retardant lab coats. Spills require neutralization with weak acids (e.g., citric acid) and containment using absorbent materials .

Q. What analytical methods are recommended for assessing the purity and structural integrity of deuterated TMPDA-d18?

Answer:

  • Gas Chromatography (GC): Quantifies organic impurities (e.g., residual dimethylamine) with a detection limit of <0.1% .
  • NMR Spectroscopy: ¹H NMR (400 MHz) identifies residual protium peaks, while ²H NMR confirms deuterium distribution .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies isotopic enrichment (e.g., m/z 148.34 for C₇D₁₈N₂⁺) .

Q. How does the deuterium labeling in TMPDA-d18 enhance its utility in kinetic studies of polymerization reactions?

Answer: Deuterium substitution reduces proton-induced spin relaxation in NMR, enabling precise tracking of reaction intermediates in real time. For example, in radical polymerization, TMPDA-d18 acts as a chain-transfer agent, with deuterium labels allowing differentiation between primary and secondary hydrogen abstraction pathways .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in reported toxicity data for TMPDA-d18 across studies?

Answer: Contradictions in toxicity (e.g., LD₅₀ values: 234–620 mg/kg in rats) arise from variations in administration routes (oral vs. dermal) and sample purity. Researchers should:

  • Validate compound purity via GC/MS before toxicity assays.
  • Standardize protocols using OECD Test Guidelines (e.g., TG 423 for acute oral toxicity).
  • Cross-reference in vitro cytotoxicity (e.g., EC₅₀ in Daphnia magna: 3.1 mg/L) with in vivo data to resolve inconsistencies .

Q. How can isotopic effects influence the reactivity of TMPDA-d18 in organocatalytic applications?

Answer: Deuterium kinetic isotope effects (KIE) alter reaction rates. For example, in asymmetric catalysis, C-D bonds in TMPDA-d18 slow proton transfer steps, increasing enantioselectivity in aldol reactions by up to 15% compared to non-deuterated analogs. KIE is quantified via Eyring plots using Arrhenius parameters derived from temperature-dependent kinetics .

Q. What methodologies optimize TMPDA-d18’s role as a crosslinker in hydrogel synthesis while minimizing side reactions?

Answer:

  • pH Control: Maintain pH <8 to suppress amine oxidation, which generates nitrosamines.
  • Stoichiometric Ratios: Use a 1:2 molar ratio of TMPDA-d18 to acrylate monomers to balance crosslinking density and gelation time.
  • Real-Time Monitoring: Employ rheometry to track storage (G’) and loss (G”) moduli, ensuring gel point alignment with theoretical predictions .

Q. How do researchers reconcile conflicting data on TMPDA-d18’s stability under acidic conditions?

Answer: Instability in acidic media (e.g., decomposition at pH <3) is pH- and temperature-dependent. Studies show:

  • T <25°C: Half-life >24 hours in 0.1 M HCl.
  • T >40°C: Rapid degradation via Hofmann elimination (t₁/₂ <1 hour).
    Controlled experiments using ¹³C NMR and ion chromatography (IC) quantify decomposition products (e.g., trimethylamine) to validate stability thresholds .

Q. What advanced computational models predict the solvation behavior of TMPDA-d18 in mixed aqueous-organic solvents?

Answer: Molecular dynamics (MD) simulations using OPLS-AA force fields reveal:

  • Hydrogen Bonding: Deuterium labels reduce H-bond donor capacity by 20% compared to protiated TMPDA.
  • Solubility: LogP values (0.43 for protiated vs. 0.51 for deuterated) correlate with preferential partitioning into organic phases (e.g., chloroform).
    Validation via small-angle X-ray scattering (SAXS) confirms micelle formation thresholds in water-DMSO mixtures .

Q. How can researchers design experiments to resolve ambiguities in TMPDA-d18’s environmental impact assessment?

Answer:

  • Aquatic Toxicity Testing: Follow ISO 11348-3 for luminescent bacteria (Vibrio fischeri) to quantify EC₅₀.
  • Degradation Pathways: Use LC-MS/MS to identify photolysis byproducts (e.g., N-nitrosodimethylamine) under UV irradiation.
  • QSAR Modeling: Apply quantitative structure-activity relationships to predict bioaccumulation potential (BCF) and persistence (t₁/₂ in soil: ~30 days) .

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